molecular formula C21H17NO B5491255 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)indoline

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)indoline

Cat. No. B5491255
M. Wt: 299.4 g/mol
InChI Key: KMUPAVDAWSBODZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives, including those similar to "1-(1,2-dihydro-5-acenaphthylenylcarbonyl)indoline," often involves eco-friendly and highly efficient one-pot methods. A notable approach is the pseudo-three-component one-pot synthesis utilizing sulfamic acid as an organo-catalyst in aqueous ethanol, which is highlighted for its mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014). Additionally, the synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives through new four-component domino reactions in water underlines the versatility and efficiency of modern synthetic methods (Balamurugan et al., 2011).

Molecular Structure Analysis

The molecular structure of indoline derivatives is often complex and intriguing. For example, the structure of "methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate" reveals an essentially planar indoline ring system, with the indoline ring and acetate group being almost coplanar, demonstrating the typical structural features of indoline derivatives (Kannan et al., 2013).

Chemical Reactions and Properties

Indoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. The Pd(II)-catalyzed meta-C-H olefination, arylation, and acetoxylation of indolines using a U-shaped template exemplify the capacity for selective functionalization, which is crucial for synthesizing complex organic molecules (Yang et al., 2014).

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21(22-13-12-14-4-1-2-7-19(14)22)18-11-10-16-9-8-15-5-3-6-17(18)20(15)16/h1-7,10-11H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUPAVDAWSBODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole, 2,3-dihydro-1-(5-acenaphthenoyl)-

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